tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate: is a chemical compound with the molecular formula C14H26N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. One common method includes the use of tert-butyl carbamate as a protecting group for the amine functionality. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-(aminomethyl)-8-azaspiro[4.5]decane-8-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific amino and carboxylate functional groups. These groups confer distinct reactivity and binding properties, making it suitable for different applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-amino-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVUVGPTCBYZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2N)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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